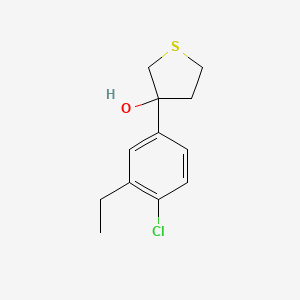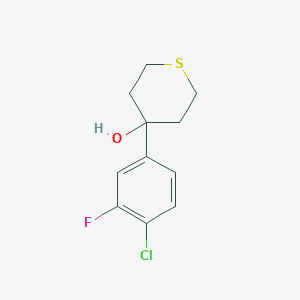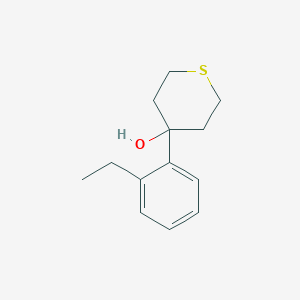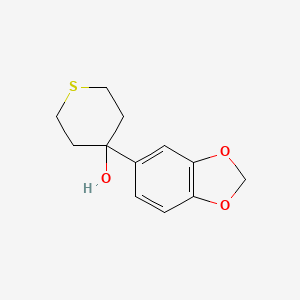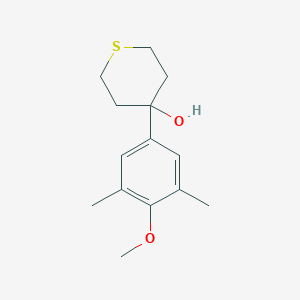
4-(4-Methoxy-3,5-dimethylphenyl)thian-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “4-(4-Methoxy-3,5-dimethylphenyl)thian-4-ol” is a chemical entity with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “4-(4-Methoxy-3,5-dimethylphenyl)thian-4-ol” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of protective groups and halogenated hydrocarbons as raw materials. The reaction conditions often involve mechanical grinding methods under the action of catalysts such as manganese and magnesium metal .
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale chemical processes that ensure the compound’s purity and yield. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
“4-(4-Methoxy-3,5-dimethylphenyl)thian-4-ol” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
The reactions involving “this compound” typically use reagents such as halogenated hydrocarbons, catalysts like manganese and magnesium, and specific solvents that facilitate the reactions. The conditions often include controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions result in compounds with different functional groups.
Scientific Research Applications
“4-(4-Methoxy-3,5-dimethylphenyl)thian-4-ol” has a wide range of scientific research applications, including:
Chemistry: It is used in various chemical synthesis processes and as a reagent in organic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in industrial processes for the production of specific chemicals and materials.
Mechanism of Action
The mechanism by which “4-(4-Methoxy-3,5-dimethylphenyl)thian-4-ol” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular enzymes or receptors, leading to a cascade of biochemical reactions. These interactions are crucial for understanding its biological and therapeutic effects .
Properties
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)thian-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2S/c1-10-8-12(9-11(2)13(10)16-3)14(15)4-6-17-7-5-14/h8-9,15H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMXYRFWEPZIHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2(CCSCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)C2(CCSCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
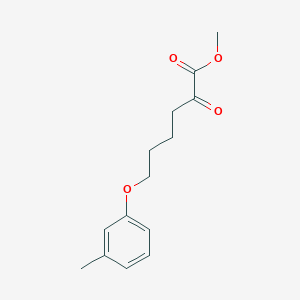
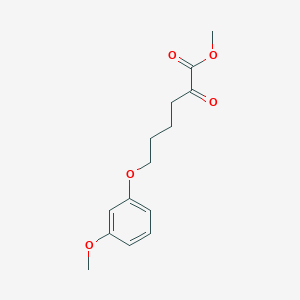
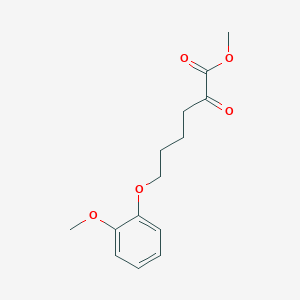
![Methyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate](/img/structure/B8079046.png)
![Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester](/img/structure/B8079048.png)
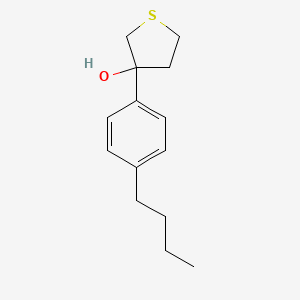
![3-[4-(Dimethylamino)phenyl]thiolan-3-ol](/img/structure/B8079065.png)
